L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-

ACE inhibition functional food hypertension

Choose L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- for its quantitatively superior ACE inhibitory potency (IC50 0.2590 mM) over fructosyl-histidine or fructosyl-arginine. This stable Amadori compound serves as a validated lead for hypertension-targeted functional foods and a primary analytical marker (~1.5 g/100 g in dried tomatoes) for Maillard reaction monitoring. Its well-characterized structure ensures reproducible HPLC-MS/MS calibration. Do not substitute with generic Amadori products; comparative evidence confirms glutamic acid moiety is critical for stability and bioactivity.

Molecular Formula C11H19NO9
Molecular Weight 309.28
CAS No. 31105-01-8
Cat. No. B1147798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-
CAS31105-01-8
SynonymsFru-Glu
Molecular FormulaC11H19NO9
Molecular Weight309.28
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C11H19NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5,7,9-10,12-13,15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,7+,9+,10+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid, N-(1-deoxy-D-fructos-1-yl)- (CAS 31105-01-8): Procurement-Ready Overview of a Key Amadori Compound


L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-, commonly known as Fructosyl-glutamate or Fru-Glu, is an Amadori compound formed via the Maillard reaction between D-glucose and L-glutamic acid [1]. It is characterized by a molecular weight of 309.27 g/mol and the molecular formula C11H19NO9 . This compound is recognized as a critical, stable intermediate in the Maillard cascade, with widespread occurrence in thermally processed foods such as dried tomatoes [2]. Its chemical identity is well-defined, with predicted physicochemical properties including a boiling point of 751.5±60.0 °C and a density of 1.571±0.06 g/cm³ .

Why Generic Amadori Compound Substitution Is Not Advisable for L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-


Substituting L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- with another Amadori compound or a generic Maillard reaction product introduces significant performance risk. Empirical data demonstrate that the specific amino acid moiety (glutamic acid) directly governs both the compound's stability and its bioactivity profile. For instance, the stability of this fructosyl-glutamate derivative is demonstrably superior to that of other Amadori compounds formed from neutral or other acidic amino acids [1]. More critically, its in vitro angiotensin-converting enzyme (ACE) inhibitory potency is not a class effect; it exhibits a lower IC50 value than close structural analogs like fructosyl-histidine or fructosyl-arginine, making direct substitution in ACE inhibition assays or functional food development quantitatively unjustifiable [2]. Therefore, procurement decisions based solely on the broader Amadori class are unsupported by the available comparative evidence.

Quantitative Differentiation Guide for L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- (CAS 31105-01-8)


Superior ACE Inhibitory Activity Compared to Other Amadori Compounds

In a direct comparative in vitro ACE inhibition assay, L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- (Fru-Glu) demonstrated the most potent activity among all tested Amadori compounds. Its IC50 value was 0.2590 mM, which was over two-fold lower (i.e., more potent) than that of N-(1-deoxy-D-fructos-1-yl)-histidine (Fru-His, IC50 = 0.5676 mM) [1]. This establishes Fru-Glu as a quantitatively superior choice for investigations centered on the renin-angiotensin system modulation via dietary Maillard products.

ACE inhibition functional food hypertension in vitro assay

Enhanced Structural Stability Versus N-Glucosyl Glutamate Derivatives

A direct stability assessment using 13C NMR spectroscopy revealed that L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- (the Amadori compound) is much more stable than its corresponding N-glucosyl derivative, N-(D-glucos-1-yl)-L-glutamate [1]. This inherent stability limits the utility of the N-glucosyl form in applications requiring processing or storage, positioning the Amadori compound as the more robust and practical candidate for food and other applications.

compound stability Maillard reaction food chemistry NMR spectroscopy

Predominant Natural Occurrence in Dried Tomato Matrix

Quantitative analysis of Amadori compounds in food products via high-performance cation exchange chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) identified fructosylglutamate as the major Amadori compound in dried tomatoes, with a concentration of approximately 1.5 g/100 g [1]. This abundance far exceeds that of other Amadori compounds found in comparable matrices, such as fructosylproline in dried apricots, which was present at only about 0.2 g/100 g [1].

food analysis Amadori compound dried tomato HPLC-MS

Demonstrated Maximal Stability Within a Broad Panel of Amadori Compounds

In a comprehensive study of formation and stability in low-moisture model systems, fructose-glutamic acid (formed from glucose and glutamic acid) exhibited the greatest stability among all Amadori compounds investigated [1]. This was in stark contrast to compounds like tagaturon-γ-aminobutyric acid, which demonstrated the least stability [1]. This finding highlights the unique stabilizing influence of the acidic glutamic acid moiety compared to neutral amino acid counterparts.

compound stability Amadori compound low-moisture systems kinetics

Inferred Digestive Stability Based on Class-Level Evidence

While direct digestive stability data for L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is not available, a study on four structurally related Amadori compounds (Fru-Gly, Fru-Pro, Fru-Ser, Fru-Thr) demonstrated that over 70% of the initial compound content remained intact after a 5-hour continuous simulated digestion [1]. This class-level inference suggests that Fru-Glu may also possess substantial resistance to gastrointestinal degradation, a critical attribute for any compound intended for oral bioactivity.

digestive stability Amadori compound in vitro digestion functional food

High-Impact Research and Industrial Application Scenarios for L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-


ACE-Inhibitory Functional Food & Nutraceutical Development

For laboratories developing dietary interventions for hypertension management, L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- serves as a validated, high-potency lead compound. Its documented IC50 of 0.2590 mM in ACE inhibition assays [1] makes it a quantitatively superior candidate over other food-derived Amadori compounds for inclusion in functional food formulations or as a reference standard for assessing ACE inhibitory activity in complex food matrices.

Process and Quality Control Marker in Tomato-Based Food Manufacturing

Food manufacturers and quality assurance laboratories can utilize L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- as a primary analytical marker for monitoring the extent of the Maillard reaction in dried tomato products. Its established concentration of ~1.5 g/100 g in this matrix [2] provides a quantitative benchmark for optimizing drying processes, ensuring batch-to-batch consistency, and predicting flavor and color development.

Stable Intermediate for Flavor Chemistry and Maillard Reaction Modeling

Given its demonstrated superior stability both as an individual molecule compared to its N-glucosyl analog [3] and as the most stable compound within a panel of Amadori products [4], this compound is the preferred choice for researchers investigating the kinetics and degradation pathways of the Maillard reaction. Its robustness makes it an ideal, reproducible substrate for generating and studying subsequent flavor-active and colored Maillard reaction products.

Analytical Standard for Quantifying Amadori Compounds in Complex Matrices

Analytical chemists developing or validating HPLC-MS/MS methods for the quantification of Amadori compounds in foods and biological samples will find L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- indispensable. Its well-characterized structure and prevalence as a major Amadori product in key food items [2] justify its procurement as a primary reference standard for method calibration and accurate quantification of this important class of compounds.

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